2,4,6-Trimethylaniline

Overview

Description

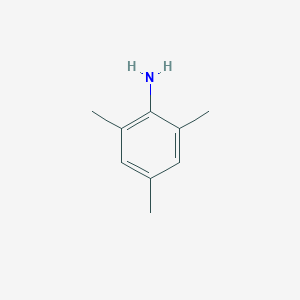

2,4,6-Trimethylaniline: is an organic compound with the molecular formula C₉H₁₃N . It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical compounds . This compound is also known by other names such as Aminomesitylene , Mesitylamine , and Mesidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylaniline is typically synthesized through the selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by the reduction of the resulting nitro group to the aniline . The nitration process involves the use of mixed acids, such as sulfuric acid and nitric acid, at controlled temperatures to ensure selective nitration . The nitro compound is then reduced using catalytic hydrogenation, often with a nickel catalyst, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route. Mesitylene is nitrated using a mixture of sulfuric acid and nitric acid, and the resulting nitro compound is reduced using iron powder and hydrochloric acid . This method is cost-effective and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to form the amine group in this compound.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using nickel or palladium catalysts is common.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: this compound from its nitro precursor.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Catalyst Preparation

Grubbs' Catalyst

2,4,6-Trimethylaniline is utilized in the preparation of Grubbs' catalyst, which is pivotal in olefin metathesis reactions. This catalyst facilitates the formation of carbon-carbon double bonds, enabling the synthesis of complex organic molecules .

Halogenation Reactions

The compound has also been identified as an effective catalyst for selective halogenation reactions. It promotes the halogenation of aromatic compounds, demonstrating its utility in synthetic organic chemistry .

Dye Production

Precursor to Dyes

this compound acts as a precursor for various dyes, including Acid Blue 129. This dye is extensively used in histochemistry studies due to its ability to stain biological tissues effectively . The compound undergoes condensation reactions with glyoxal to produce glyoxal-bis(mesitylimine), which is further used in dye synthesis .

Acid Mordant Dyes

In addition to Acid Blue 129, this compound is a crucial intermediate in the production of acid mordant dyes. These dyes are important in textile applications, providing vibrant colors that are resistant to washing and light .

Ligand Formation

1,3-Diketimine Ligands

this compound participates in the formation of 1,3-diketimine ligands through condensation with 1,3-diketones. These ligands are significant in coordination chemistry and catalysis .

Bulky Ligands

The compound serves as a building block for various bulky ligands used in metal complexes. These ligands enhance the stability and reactivity of metal catalysts in organic transformations .

Toxicological Studies and Carcinogenicity

Research has highlighted potential health risks associated with this compound. Studies indicate that it may induce carcinogenic effects in laboratory animals. For instance:

- In feeding studies with Fischer 344 rats and B6C3F1 mice, significant increases in liver tumors were observed after exposure to this compound .

- The International Agency for Research on Cancer (IARC) has classified certain trimethylanilines as possibly carcinogenic based on animal studies showing tumor induction at multiple sites .

Data Summary

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylaniline primarily involves its role as a precursor in chemical reactions. In the synthesis of Grubbs’ catalyst, for example, it forms part of the ligand structure that coordinates with ruthenium to facilitate olefin metathesis . The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.

Comparison with Similar Compounds

- 2,6-Diisopropylaniline

- 4,N,N-Trimethylaniline

- 2,4,6-Trimethylbenzenamine

Comparison: 2,4,6-Trimethylaniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo . Compared to 2,6-Diisopropylaniline, it has smaller substituents, which can affect steric hindrance and reaction outcomes . The presence of three methyl groups in this compound also makes it distinct from other aniline derivatives, impacting its chemical properties and applications .

Biological Activity

2,4,6-Trimethylaniline (TMA) is an aromatic amine widely used in the production of dyes and as an intermediate in organic synthesis. Its biological activity has been a subject of research due to its potential toxicological effects and implications for human health. This article reviews the biological activity of TMA, focusing on its mutagenicity, carcinogenicity, and metabolic pathways.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- CAS Number : 88-05-1

- Molecular Weight : 149.24 g/mol

The compound contains three methyl groups attached to the aniline structure, which influences its reactivity and biological interactions.

Metabolism and Biochemical Pathways

TMA undergoes metabolic transformation primarily through N-hydroxylation, leading to the formation of reactive metabolites. These metabolites include:

- N-hydroxylated derivatives

- 3,5-dimethyl-2-amino benzoic acid

- 2,6-dimethyl quinone and hydroquinone

These transformations are crucial as they can lead to the formation of DNA adducts and subsequent cellular damage .

Table 1: Metabolites of this compound

| Metabolite | Description |

|---|---|

| N-hydroxylated metabolites | Reactive intermediates |

| 3,5-dimethyl-2-amino benzoic acid | Potentially mutagenic |

| 2,6-dimethyl quinone | Oxidative stress inducer |

| Hydroquinone | Antioxidant properties |

Mutagenicity Studies

Research has indicated that TMA exhibits mutagenic properties in various test systems. Notably:

- Salmonella typhimurium : TMA was found to be mutagenic in strains of this bacterium when metabolic activation was provided .

- Chinese Hamster Lung Fibroblasts (V79 cells) : Positive results for DNA breaks were observed upon exposure to TMA .

Carcinogenicity Evidence

The carcinogenic potential of TMA has been investigated through several studies:

- Animal Studies :

- Statistical Analysis :

Table 2: Tumor Incidence in Fischer 344 Rats

| Tumor Type | Control Group (0 ppm) | Low Dose (200 ppm) | High Dose (800 ppm) |

|---|---|---|---|

| Liver Neoplastic Nodules | 1/19 | 3/50 | 11/50 |

| Hepatocellular Carcinomas | 0/19 | 3/50 | 11/50 |

| Lung Adenomas | 0/20 | 0/49 | 5/50 |

Case Studies and Epidemiological Data

Despite the evidence from animal studies, there is a lack of comprehensive epidemiological studies directly linking TMA exposure to cancer in humans. The International Agency for Research on Cancer (IARC) classified TMA as Group 3, indicating that the evidence is inadequate for assessing its carcinogenicity in humans .

Properties

IUPAC Name |

2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPRPSXBZNOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6334-11-8 (hydrochloride) | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043847 | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline] | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

88-05-1 | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIR5CRL5BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °F (EPA, 1998), -5 °C | |

| Record name | ANILINE, 2,4,6-TRIMETHYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.